molecular formula C25H24FN5O3 B2811767 3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921551-24-8

3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2811767
CAS No.: 921551-24-8
M. Wt: 461.497
InChI Key: ARCFRNYDGZHGPY-UHFFFAOYSA-N
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Description

3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C25H24FN5O3 and its molecular weight is 461.497. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity and Synthesis

  • 5-HT2 Antagonist Activity : A derivative with a similar structure showed potent 5-HT2 antagonist activity, indicating potential applications in neuropsychiatric disorders (Watanabe et al., 1992).
  • Synthesis for Dopamine D4 Receptors Imaging : A related compound was synthesized for imaging dopamine D4 receptors, highlighting its potential use in neurological research (Eskola et al., 2002).
  • Pyrroles Annulation : Research on pyrroles annulation has implications for developing compounds with similar structures, which can be relevant in medicinal chemistry (Tsupak & Shevchenko, 2006).

Biological Activities

  • A2B Adenosine Receptor Antagonism : Some derivatives were identified as potent A2B adenosine receptor antagonists, useful in treating conditions like inflammation and cardiac ischemia (Esteve et al., 2006).
  • Anti-Cancer Activities : Certain pyrimidin-2,4-diones demonstrated significant anti-cancer activities, indicating potential use in oncological research (Singh & Paul, 2006).

Miscellaneous Applications

  • Herbicidal Activity : Derivatives of similar compounds showed herbicidal activity, suggesting applications in agriculture (Li et al., 2005).
  • Anticonvulsant Activity : Some compounds exhibited anticonvulsant activity, potentially useful in the treatment of epilepsy (Obniska et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been known to targetPARP-1 and PARP-2 . These are proteins involved in DNA repair and programmed cell death.

Mode of Action

It’s known that similar compounds function as inhibitors of parp-1 and parp-2 . They bind to these proteins and prevent them from repairing damaged DNA in cells, which can lead to cell death.

Biochemical Pathways

The compound likely affects the DNA repair pathways in cells due to its potential inhibitory action on PARP-1 and PARP-2 . By inhibiting these proteins, the compound prevents the repair of damaged DNA, which can lead to cell death.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . It has a predicted pKa of 12.07 , suggesting it may be weakly basic. Its solubility in DMSO is slight , which could impact its bioavailability.

Result of Action

The result of the compound’s action would likely be the induction of cell death due to the inhibition of DNA repair. This is based on the known action of similar compounds on PARP-1 and PARP-2 .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its weak basic nature suggests it may be more stable and effective in slightly acidic environments . .

Properties

IUPAC Name

3-benzyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-28-16-20(23(32)30-13-11-29(12-14-30)19-9-7-18(26)8-10-19)21-22(28)24(33)31(25(34)27-21)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCFRNYDGZHGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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